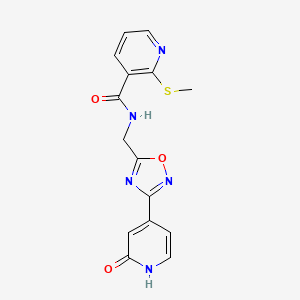![molecular formula C16H25NO4 B2558644 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate CAS No. 1363210-32-5](/img/structure/B2558644.png)
8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate” is a chemical compound with the CAS Number: 1391732-45-8 . It has a molecular weight of 297.39 . The compound appears as a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h12H,5-11H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a colorless to yellow liquid . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the public domain.Aplicaciones Científicas De Investigación
Antiviral Applications
Research indicates that derivatives of 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate show promising antiviral activities. Particularly, certain compounds have been synthesized and evaluated for their efficacy against human coronavirus and influenza virus. For example, a study found that specific compounds from this group inhibited the replication of human coronavirus 229E, indicating the potential for antiviral drug development utilizing this chemical scaffold (Apaydın et al., 2019).
Structural and Conformational Analysis
Studies on the conformational aspects of related compounds have been performed to understand their structural characteristics better. Research involving X-ray diffraction analysis of enantiomers derived from natural amino acids with a D configuration, including derivatives of this compound, has provided insights into their crystalline structures and stabilization mechanisms (Żesławska et al., 2017).
Anticonvulsant Properties
There has been interest in the anticonvulsant properties of azaspiro compounds, with studies focusing on the synthesis and testing of derivatives for their effectiveness in seizure inhibition. This line of research has contributed to understanding the structure-activity relationships critical for anticonvulsant efficacy (Obniska & Kamiński, 2006).
Insecticidal Activity
Derivatives of this compound have been studied for their potential in controlling agricultural pests. Research involving the synthesis of such compounds and the evaluation of their bioactivities against pests like bean aphids and carmine spider mite has shown promising results. The structure-activity relationships have been analyzed, contributing to understanding how these compounds can be used effectively in pest management (Zhao et al., 2012).
Environmental Applications
Some studies have focused on the environmental applications of azaspiro compounds, such as their use in removing carcinogenic substances. For instance, a Mannich base derivative of this compound was synthesized and used to remove carcinogenic azo dyes and aromatic amines from water, demonstrating the potential environmental benefits of these compounds (Akceylan et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYLCNWUSJPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=C2)C(=O)OC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

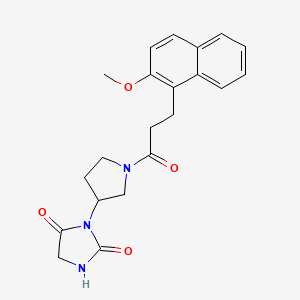
![4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2558565.png)
![1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one](/img/structure/B2558566.png)
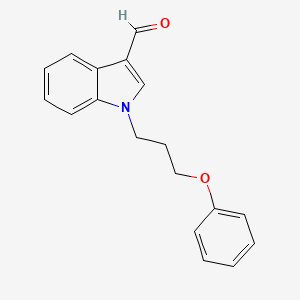

![Methyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2558576.png)
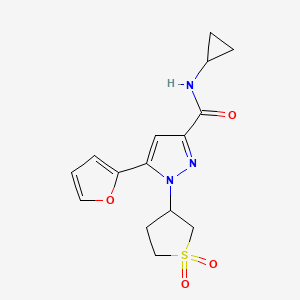
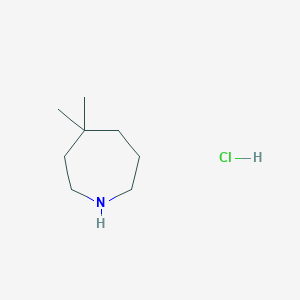
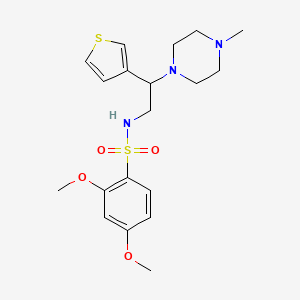
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2558580.png)
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2558581.png)
![3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2558582.png)
